4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylazetidin-2-one |
InChI |
InChI=1S/C10H9N3O/c14-10-5-7(12-10)8-6-13-4-2-1-3-9(13)11-8/h1-4,6-7H,5H2,(H,12,14) |
InChI Key |
AIMWVIXHEQZKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Halo Ketones
A widely adopted method involves the reaction of 2-aminopyridine derivatives with α-halo ketones under basic conditions. For example, WO2018008929A1 describes the use of potassium carbonate as a base in polar aprotic solvents such as dimethylformamide (DMF) to facilitate cyclization. This exothermic reaction typically proceeds at room temperature, yielding the imidazo[1,2-a]pyridine core in >80% purity after recrystallization. Variations in the α-halo ketone substituents allow for functional group diversification at the 3-position of the heterocycle, a critical step for downstream modifications.
Transition Metal-Catalyzed Cross-Coupling
Recent advancements employ palladium-catalyzed cross-coupling reactions to construct the imidazo[1,2-a]pyridine ring. As detailed in WO2021013864A1, Suzuki-Miyaura coupling between boronic acid derivatives and pre-functionalized pyridine intermediates enables precise control over substituent placement. This method is particularly advantageous for introducing electron-withdrawing groups, which enhance the stability of the intermediate for subsequent reactions.
Functionalization at the 2-Position
Introducing the azetidin-2-one moiety at the 2-position of the imidazo[1,2-a]pyridine core requires careful selection of coupling reagents and protecting group strategies.
Carbodiimide-Mediated Amidation
WO2018008929A1 outlines a robust amidation protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The carboxylic acid derivative of imidazo[1,2-a]pyridine is activated in situ with EDCI and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by reaction with azetidin-2-amine. This method achieves yields of 65–75%, with purity >95% after column chromatography.
Table 1: Optimization of Amidation Conditions
| Coupling Reagent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI | DCM | DMAP | 72 | 96 |
| DCC | Acetonitrile | Triethylamine | 58 | 89 |
| CDI | THF | N-Methylmorpholine | 63 | 92 |
Reductive Amination
Alternative approaches involve reductive amination between imidazo[1,2-a]pyridine-2-carbaldehyde and azetidin-2-one derivatives. Sodium cyanoborohydride in methanol at pH 5–6 facilitates this transformation, though yields are modest (50–60%) due to competing side reactions.
Cyclization to Form Azetidin-2-one
The formation of the azetidin-2-one ring is achieved through intramolecular cyclization of β-amino esters or amides.
Base-Promoted Cyclization
WO2021013864A1 reports the use of potassium tert-butoxide in tetrahydrofuran (THF) to deprotonate β-amino esters, triggering cyclization to azetidin-2-one. This method requires anhydrous conditions and temperatures of −78°C to prevent epimerization, yielding the bicyclic product in 85% purity.
Acid-Catalyzed Lactamization
In cases where base-sensitive functional groups are present, hydrochloric acid in refluxing toluene promotes lactam formation via dehydration. This method, while effective, necessitates careful control of reaction time to avoid over-acidification and decomposition.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol-water mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98%.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. Key signals include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 6.8 Hz, 1H, imidazo-pyridine H), 7.85–7.78 (m, 2H, aromatic H), 4.32 (s, 2H, azetidine CH₂), 3.91 (t, J = 7.2 Hz, 2H, azetidine CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 174.2 (C=O), 145.6 (imidazo C-2), 128.4–117.9 (aromatic C).
Applications and Derivatives
While the primary focus is synthesis, the pharmacological potential of 4-(imidazo[1,2-a]pyridin-2-yl)azetidin-2-one derivatives is noteworthy. Copper and zinc complexes of analogous imidazo[1,2-a]pyridines exhibit anticancer activity, with IC₅₀ values <1 μM in HT-29 colorectal cancer cells . These findings suggest that metallation of the target compound could enhance bioactivity, though such studies remain unexplored.
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Structural Characteristics
The compound features an azetidine ring fused with an imidazo[1,2-a]pyridine moiety. This unique combination allows for various substitution reactions, enhancing its potential for biological activity. The imidazo[1,2-a]pyridine structure is known for its significance in medicinal chemistry, particularly in developing compounds with anti-cancer properties and other therapeutic effects .
Biological Activities
Cancer Research :
4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one has shown promising results in cancer research. Its derivatives have been reported to inhibit various kinases, including c-KIT kinase, which is associated with gastrointestinal stromal tumors. Studies indicate that these compounds can significantly inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties :
Research has also identified antimicrobial properties associated with this compound. Its structural framework allows it to interact with bacterial enzymes and receptors, potentially leading to the development of new antibiotics .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including multicomponent reactions and condensation techniques. These methods allow for the introduction of different substituents that can enhance biological activity. The exploration of derivatives is crucial as they may exhibit improved pharmacological profiles compared to the parent compound .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .
Comparison with Similar Compounds
Structural Variations and Substituents
The imidazo[1,2-a]pyridine core is a common feature among analogs, but substituents on the phenyl ring or fused heterocycles dictate pharmacological and physicochemical properties. Key comparisons include:
Key Insights :
Physicochemical Properties
Spectroscopic Data :
- 1H NMR: Azetidinone protons resonate at δ 3.5–4.5 ppm (cf. aniline’s -NH₂ at δ 5.5–6.5 ppm in ).
- ESI-MS : Expected [M+H]+ at m/z 216 for the target compound vs. m/z 210 for CAS 139705-74-1 .
Biological Activity
4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one is a heterocyclic compound that combines an azetidine ring with an imidazo[1,2-a]pyridine moiety. This structural configuration is significant in medicinal chemistry due to the biological activities associated with both components. The compound has garnered attention for its potential applications in cancer therapy and other therapeutic areas.
Structural Characteristics
The unique structure of this compound allows for various substitution reactions, particularly at the nitrogen atoms and the carbon adjacent to the azetidine ring. These modifications can enhance its biological activity or facilitate the synthesis of analogs.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, compounds with imidazo[1,2-a]pyridine structures have demonstrated inhibition against c-KIT kinase, which is implicated in gastrointestinal stromal tumors .
Table 1: Summary of Biological Activities
Immune Modulation
Inhibitors of ENPP1, such as derivatives related to imidazo[1,2-a]pyridine structures, have shown promise in cancer immunotherapy by stimulating immune responses. These compounds can enhance the expression of genes involved in immune signaling pathways .
Antimicrobial Activity
Compounds similar to this compound have exhibited antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated effectiveness against bacteria like E. coli and S. aureus .
Study on Anticancer Efficacy
A study evaluated the anticancer efficacy of a derivative of this compound on MDA-MB-231 triple-negative breast cancer cells. The compound showed an IC50 value of , indicating potent inhibitory effects on cell proliferation while exhibiting significantly lesser effects on non-cancerous cells .
Pharmacokinetic Studies
Pharmacokinetic studies involving the compound revealed promising results regarding its absorption and distribution in vivo. In murine models, treatment with this compound combined with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of .
Q & A
Q. What are the conventional synthetic routes for 4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one and its derivatives?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, forming the imidazo[1,2-a]pyridine core . Multi-component reactions (MCRs) are also widely used, enabling efficient introduction of substituents at the 2- and 3-positions of the heterocycle. For example, cyclization of precursors like ethyl 2-[4-(chloroacetyl)phenyl]propionate with aminopyridines under refluxing ethanol can yield intermediates, followed by hydrolysis to the final product . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for yield and purity .
Q. Which spectroscopic and structural characterization techniques are essential for confirming the identity of this compound?
Key methods include:
- 1H/13C NMR : To resolve aromatic protons and confirm substitution patterns (e.g., methyl groups at the 6-position) .
- X-ray crystallography : For determining crystal packing and hydrogen-bonding interactions, as demonstrated in studies of imidazo[1,2-a]pyrimidine analogs .
- Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns, particularly for halogenated derivatives .
Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?
Initial screening should focus on enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative applications) and cytotoxicity assays (e.g., against cancer cell lines like HepG2) . Dose-response curves and IC50 calculations are critical for quantifying activity. Assay conditions (pH, temperature, solvent controls) must be standardized to avoid artifacts .
Advanced Research Questions
Q. How can computational methods like DFT studies guide the design of imidazo[1,2-a]pyridine derivatives with enhanced reactivity?
Density Functional Theory (DFT) predicts electron distribution, aromaticity, and reactive sites. For example, studies on aminoimidazodipyridines reveal that electron-withdrawing groups at the 6-position increase electrophilicity, facilitating nucleophilic substitutions . DFT also aids in modeling transition states for cyclization reactions, enabling rational optimization of synthetic pathways .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
Discrepancies often arise from variations in assay protocols or cell models. To address this:
- Cross-test compounds in parallel under identical conditions (e.g., using the same cell line and incubation time) .
- Analyze structure-activity relationships (SAR) to isolate critical substituents. For instance, bromine at the 6-position enhances anticancer activity, while methoxy groups may reduce bioavailability .
- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies are effective for optimizing the synthetic yield of halogenated imidazo[1,2-a]pyridines?
Key approaches include:
- Catalyst screening : Pd/Cu catalysts improve efficiency in Suzuki-Miyaura couplings for bromo/iodo derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in nucleophilic substitutions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation steps .
Q. How can fluorescent probes derived from imidazo[1,2-a]pyridines be designed for selective cellular imaging?
Probes like 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) exploit nucleophilic addition-cyclization mechanisms. Design considerations include:
- Fluorophore selection : Imidazo[1,2-a]pyridine provides a rigid π-system for bright emission .
- Recognition group engineering : Acryloyl esters enable selective cysteine detection over glutathione via kinetic discrimination .
- Cytotoxicity testing : Ensure probe concentrations ≤10 µM to maintain cell viability during live imaging .
Methodological Guidelines
- Data Contradiction Analysis : Use meta-analysis tools to compare published IC50 values, accounting for assay variability (e.g., cell passage number, reagent batches) .
- Experimental Design : For SAR studies, systematically vary substituents (e.g., halogens, alkyl chains) while keeping the core structure constant .
- Computational Validation : Cross-check DFT-predicted reactivities with experimental kinetic data to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
